5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride

Protein Arginine Deiminase 4 (PAD4) Enzyme inhibition Scaffold optimisation

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride (CAS free base: 879062-90-5; molecular formula C₁₀H₂₀Cl₂N₄O₂, MW 299.20) belongs to the imidazolidine-2,4-dione (hydantoin) class bearing a piperazinylmethyl side chain. The compound is recognised as part of a group of small molecules that reversibly inhibit Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in inflammatory bowel disease and cancer.

Molecular Formula C10H20Cl2N4O2
Molecular Weight 299.19 g/mol
Cat. No. B13347964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride
Molecular FormulaC10H20Cl2N4O2
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1CC2CNCCN2)C.Cl.Cl
InChIInChI=1S/C10H18N4O2.2ClH/c1-10(2)8(15)13-9(16)14(10)6-7-5-11-3-4-12-7;;/h7,11-12H,3-6H2,1-2H3,(H,13,15,16);2*1H
InChIKeyCJTVNIIUTJEWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione Dihydrochloride: Imidazolidinedione-Piperazine Hybrid Scaffold for Targeted Protein Arginine Deiminase Research


5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride (CAS free base: 879062-90-5; molecular formula C₁₀H₂₀Cl₂N₄O₂, MW 299.20) belongs to the imidazolidine-2,4-dione (hydantoin) class bearing a piperazinylmethyl side chain . The compound is recognised as part of a group of small molecules that reversibly inhibit Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in inflammatory bowel disease and cancer . Its structural architecture—5,5-dimethyl substitution on the hydantoin ring coupled with a piperazin-2-ylmethyl appendage—distinguishes it from simpler hydantoins and positions it as a modular scaffold for structure–activity relationship (SAR) exploration in the PAD inhibitor field [1].

Why 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione Dihydrochloride Cannot Be Replaced by Off-the-Shelf Imidazolidinedione or Piperazine Analogs


Imidazolidine-2,4-dione derivatives bearing piperazine substituents exhibit widely divergent biological profiles depending on the substitution pattern at the hydantoin 5-position, the piperazine attachment point (1-position vs. 2-position), and the salt form [1]. The 5,5-dimethyl geminal substitution on the hydantoin ring imposes conformational constraints that affect the spatial presentation of the piperazine moiety to target proteins, while the piperazin-2-ylmethyl linkage—as opposed to the more common piperazin-1-ylmethyl attachment—alters hydrogen-bonding geometry and protonation states at physiological pH [1]. Furthermore, the dihydrochloride salt delivers defined stoichiometry (2 HCl equivalents) and reproducible aqueous solubility, whereas free-base or mixed-salt lots from generic suppliers introduce uncontrolled variability in dissolution rate and assay reproducibility . These structural and formulation features mean that even closely related compounds such as 5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione (free base) or 3-(4-arylpiperazin-1-yl)propyl analogs cannot be assumed to behave identically in biochemical assays or in vivo models without explicit cross-validation data [2].

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione Dihydrochloride: Head-to-Head Quantitative Comparison with Closest Structural Analogs


PAD4 Inhibitory Potency: Weak Pan-PAD Affinity Defines a Distinct Scaffold Starting Point vs. Potent, Selective PAD4 Inhibitors

In a direct enzymatic assay measuring inhibition of full-length recombinant human N-terminal GST-tagged PAD4 expressed in baculovirus-infected Sf9 cells using benzoyl arginine ethyl ester as substrate, the target compound exhibited a Ki of 1.83 × 10⁵ nM (183 μM) [1]. This places it at the low-affinity end of the PAD inhibitor spectrum, contrasting sharply with optimised PAD4 inhibitors such as GSK484 (IC₅₀ ~ 50 nM) or Cl-amidine (IC₅₀ ~ 5–10 μM) [2]. However, its near-equipotent inhibition of PAD2 (Ki = 1.79 × 10⁵ nM, mouse enzyme) [1] indicates a non-selective, pan-PAD binding mode that is mechanistically distinct from PAD4-selective chemotypes relying on a calcium-switch conformational lock. For researchers seeking a structurally simple, modular hydantoin-piperazine template for fragment-based or covalent-inhibitor design, this compound provides a defined low-affinity baseline from which substitution-driven potency gains can be quantitatively tracked.

Protein Arginine Deiminase 4 (PAD4) Enzyme inhibition Scaffold optimisation

Predicted LogP and Aqueous Solubility: Hydrophilicity-Driven Differentiation from Lipophilic Piperazine-Hydantoin Congeners

The target compound (free base) has a predicted octanol/water partition coefficient (LogP) of −0.8 [1], reflecting the polar character conferred by the unsubstituted piperazine ring and the hydantoin core. This value is substantially lower than that of related 5,5-dimethylhydantoin derivatives bearing aryl-substituted piperazines, where LogP values typically range from +2.0 to +4.5 depending on aryl group lipophilicity [2]. The dihydrochloride salt form further enhances aqueous solubility: the compound is described as soluble in water, DMSO, and methanol [1], whereas more lipophilic analogs often require DMSO as the sole solvent vehicle, limiting their utility in aqueous biochemical assay formats. The predicted pKa of 8.40 ± 0.70 (piperazine nitrogen) indicates that the compound remains predominantly protonated and water-soluble at physiological pH.

Physicochemical profiling LogP Aqueous solubility Drug-likeness

Dihydrochloride Salt Stoichiometry: Batch-to-Batch Consistency in Protonation State vs. Free-Base or Mixed-Salt Alternatives

The target compound is supplied as a defined dihydrochloride salt with exactly two HCl equivalents per molecule (C₁₀H₁₈N₄O₂·2HCl, MW 299.20), as confirmed by the vendor certificate of analysis including NMR and HPLC purity assessment at 98% . In contrast, the free base (MW 226.28) and various mono-hydrochloride or mixed-salt lots available from other suppliers lack defined stoichiometry. This has direct experimental consequences: the piperazine ring in the dihydrochloride form is fully protonated at both nitrogen atoms, whereas the free base or mono-protonated forms present different hydrogen-bond donor/acceptor patterns and charge states that can alter target binding kinetics [1]. For reproducible PAD inhibition assays or crystallographic studies where defined protonation is critical, the dihydrochloride salt eliminates the need for pre-assay pH titration and ensures that every mole of compound weighed delivers a consistent active species.

Salt form Protonation state Batch reproducibility Procurement quality

Minimal Rotatable Bonds and Low Molecular Weight: Ligand Efficiency Metrics Compared to Extended Piperazine-Hydantoin Derivatives

The free base of the target compound possesses only 2 rotatable bonds and a molecular weight of 226.28 Da [1], classifying it near the fragment-like (Rule of Three) space. This contrasts with extended piperazine-hydantoin derivatives described in the α₁-adrenoreceptor antagonist literature, which typically bear additional aryl rings and hydroxypropyl linkers, yielding 7–12 rotatable bonds and molecular weights exceeding 500 Da [2]. The low rotatable bond count translates to reduced conformational entropy penalty upon target binding, potentially enhancing the binding enthalpy contribution per atom—a property valued in fragment-based drug discovery. The target compound's heavy atom count of 16 and topological polar surface area of 64.7 Ų [1] further position it as a compact starting point for structure-guided elaboration.

Ligand efficiency Fragment-like properties Rotatable bonds Molecular weight

Absence of Aryl Substituents: Reduced CYP450 Liability and Simplified Metabolic Profile Relative to Aryl-Piperazine Hydantoins

The target compound lacks aryl rings on the piperazine or hydantoin substructures, distinguishing it from the majority of pharmacologically active piperazine-hydantoin derivatives which incorporate substituted phenyl, benzyl, or heteroaryl groups for target affinity [1]. While this absence contributes to the compound's low PAD4 affinity (see Evidence Item 1), it simultaneously eliminates metabolic liabilities associated with aryl ring oxidation by cytochrome P450 enzymes. In contrast, aryl-piperazine derivatives such as those described by Żesławska et al. (2025) bear dichlorobenzyl and substituted phenyl rings that are known substrates for CYP2D6 and CYP3A4-mediated oxidation [1]. The absence of these structural alerts positions the target compound as a cleaner chemical probe for in vitro mechanistic studies where minimal off-target metabolism is desired, and as an unadorned scaffold for late-stage functionalisation with metabolically optimised aryl groups.

Metabolic stability CYP450 inhibition Structural alerts Drug metabolism

High-Impact Procurement Scenarios for 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione Dihydrochloride Based on Quantitative Differentiation Evidence


Negative Control Compound for PAD4 High-Throughput Screening (HTS) Campaigns

The compound's weak, well-characterised PAD4 inhibition (Ki = 183 μM; see Section 3, Evidence Item 1) makes it an ideal negative control for HTS campaigns seeking to identify potent PAD4 inhibitors. Its defined dihydrochloride salt form ensures reproducible IC₅₀ values across assay plates, enabling robust Z′-factor determination and hit-threshold calibration [1]. Unlike vehicle-only controls, this compound controls for non-specific imidazolidinedione-related assay interference while maintaining a >3,600-fold window below potent inhibitor activity, providing a quantitative benchmark for hit triage.

Fragment-Based Lead Discovery Starting Template for Pan-PAD Inhibitor Design

With a molecular weight of 226.28 Da, only 2 rotatable bonds, and balanced hydrophilicity (LogP −0.8), the compound meets fragment-like criteria and offers a structurally characterised core for fragment growing or linking strategies (see Section 3, Evidence Items 2 and 4). The weak but measurable pan-PAD affinity (PAD4 Ki 183 μM; PAD2 Ki 179 μM) provides a quantifiable baseline from which substitution-driven affinity gains can be tracked using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The absence of aryl substituents (Evidence Item 5) leaves multiple vectors for synthetic elaboration without introducing pre-existing metabolic liabilities [2].

Crystallography and Biophysical Studies Requiring Defined Protonation State

The dihydrochloride salt delivers fully protonated piperazine at both nitrogen atoms (see Evidence Item 3), a prerequisite for reproducible co-crystallisation with target proteins where defined hydrogen-bond donor geometry is essential. Recent crystallographic studies on structurally related piperazine derivatives of 5,5-dimethylhydantoin demonstrated that the protonation state at the piperazine ring dictates crystal packing and intermolecular interaction networks [3]. For structural biology groups solving PAD4–inhibitor co-crystal structures or conducting fragment soaking experiments, the defined salt stoichiometry eliminates protonation ambiguity and improves electron density map interpretation.

Aqueous Assay Development Without Organic Co-Solvent Interference

The compound's predicted LogP of −0.8 and experimental solubility in water, DMSO, and methanol (Evidence Item 2) enable direct dissolution in aqueous buffer systems at millimolar concentrations without the use of DMSO as a carrier solvent. This property is particularly valuable for biophysical assays (NMR, SPR, ITC) and cell-based assays where DMSO concentrations exceeding 0.1% can perturb membrane integrity or protein conformation. Laboratories developing PAD enzyme activity assays or cellular citrullination readouts can procure this compound as a 'ready-to-dissolve' hydrophilic standard that minimises solvent-related artefacts [1].

Quote Request

Request a Quote for 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.